Cas no 898445-78-8 (N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide)

N-Cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide is a synthetic organic compound featuring a pyrimidinone core functionalized with a sulfanylacetamide moiety. Its molecular structure combines a cyclohexyl group with a heterocyclic system, imparting potential utility in pharmaceutical and agrochemical research. The compound’s key advantages include its modular reactivity, enabling further derivatization, and its stable dihydropyrimidinone scaffold, which is of interest in medicinal chemistry for biological activity studies. The sulfanyl linkage enhances versatility in nucleophilic substitution reactions, while the cyclohexyl substituent may influence lipophilicity and steric properties. This makes it a valuable intermediate for exploring structure-activity relationships in drug discovery or crop protection applications.
N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide structure
898445-78-8 structure
Product Name:N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide
CAS No:898445-78-8
MF:C13H17N3O2S
MW:279.357981443405
CID:6293370
PubChem ID:73330114
Update Time:2025-10-24

N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide
    • 898445-78-8
    • N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
    • Inchi: 1S/C13H17N3O2S/c1-9-7-14-13(18)16-12(9)19-8-11(17)15-10-5-3-2-4-6-10/h7,10H,1-6,8H2,(H,15,17)
    • InChI Key: YBARGDIDNHFGBP-UHFFFAOYSA-N
    • SMILES: S(C1C(=C)C=NC(N=1)=O)CC(NC1CCCCC1)=O

Computed Properties

  • Exact Mass: 279.10414797g/mol
  • Monoisotopic Mass: 279.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 96.2Ų

N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide Pricemore >>

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Additional information on N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide

N-Cyclohexyl-2-(5-Methyl-2-Oxo-1,2-Dihydropyrimidin-4-Yl)Sulfanylacetamide: A Comprehensive Overview

N-Cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide, identified by the CAS number 898445-78-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of sulfonamides, which are widely studied for their potential applications in drug development. The compound's structure features a cyclohexyl group attached to an acetamide moiety, which is further connected to a dihydropyrimidine ring system. This unique combination of functional groups contributes to its diverse chemical properties and biological activities.

Recent studies have highlighted the importance of dihydropyrimidine derivatives in medicinal chemistry. These compounds are known for their ability to modulate various cellular pathways, making them promising candidates for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders. The presence of the sulfanyl group in N-Cyclohexyl... adds another layer of complexity to its structure, potentially enhancing its bioavailability and target specificity.

One of the most notable advancements in the study of this compound is its role in inhibiting specific kinases involved in cell signaling. Kinase inhibitors are critical in cancer therapy due to their ability to block the proliferation and survival signals of malignant cells. Preclinical studies have demonstrated that N-Cyclohexyl... exhibits potent inhibitory activity against several oncogenic kinases, suggesting its potential as a lead compound for anti-cancer drug development.

In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The dihydropyrimidine core is known to exhibit interesting electronic properties, which could be harnessed in the development of advanced materials such as organic semiconductors or sensors. Researchers have recently investigated the use of similar compounds in creating bio-inspired materials that mimic natural systems, further expanding the scope of this molecule's applications.

The synthesis of N-Cyclohexyl... involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the dihydropyrimidine ring through condensation reactions and the subsequent introduction of the sulfanyl and cyclohexyl groups. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

From an environmental standpoint, understanding the degradation pathways and ecological impact of this compound is crucial. Recent research has focused on assessing its biodegradability under various conditions, with findings indicating that it undergoes rapid hydrolysis under alkaline conditions. This information is vital for ensuring sustainable practices during its production and disposal.

In conclusion, N-Cyclohexyl... represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in its pharmacological and material properties, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to fields ranging from medicine to materials science.

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